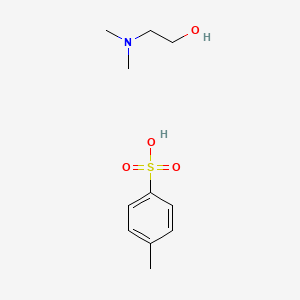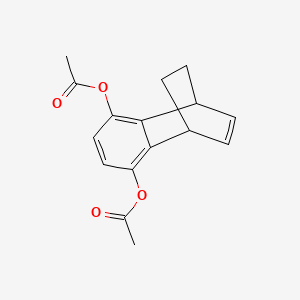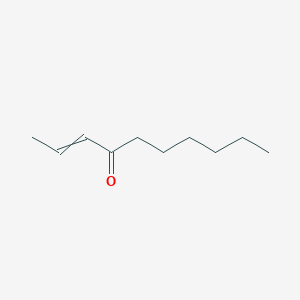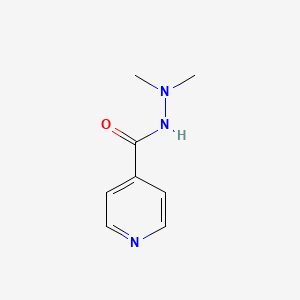![molecular formula C23H50N2O B14509192 1-[(6-Aminohexyl)amino]heptadecan-2-OL CAS No. 62745-99-7](/img/structure/B14509192.png)
1-[(6-Aminohexyl)amino]heptadecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Aminohexyl)amino]heptadecan-2-OL is a long-chain primary fatty alcohol with a unique structure that includes an aminohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Aminohexyl)amino]heptadecan-2-OL typically involves the reaction of heptadecan-2-ol with 6-aminohexylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves the nucleophilic substitution of the hydroxyl group in heptadecan-2-ol by the aminohexyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-Aminohexyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
1-[(6-Aminohexyl)amino]heptadecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[(6-Aminohexyl)amino]heptadecan-2-OL involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacking the aminohexyl group.
6-Amino-1-hexanol: Contains the aminohexyl group but has a shorter carbon chain.
Uniqueness
1-[(6-Aminohexyl)amino]heptadecan-2-OL is unique due to its combination of a long carbon chain and an aminohexyl group. This structure imparts distinct amphiphilic properties, making it suitable for applications in various fields, including membrane studies and drug delivery systems .
Propriétés
Numéro CAS |
62745-99-7 |
|---|---|
Formule moléculaire |
C23H50N2O |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
1-(6-aminohexylamino)heptadecan-2-ol |
InChI |
InChI=1S/C23H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23(26)22-25-21-18-15-14-17-20-24/h23,25-26H,2-22,24H2,1H3 |
Clé InChI |
ZYQRFCREJZJYLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CNCCCCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


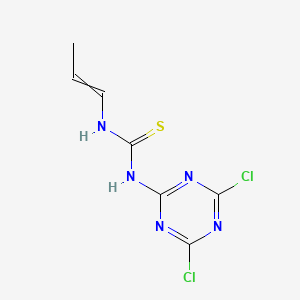
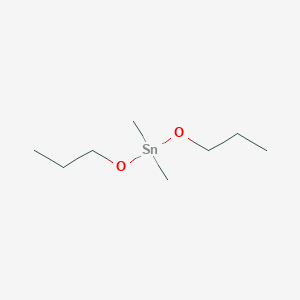
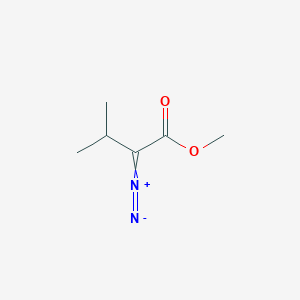

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
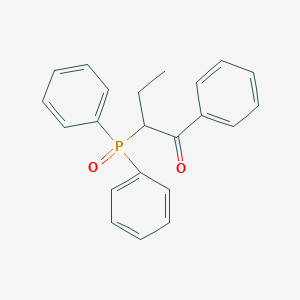
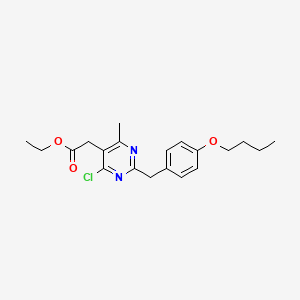
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
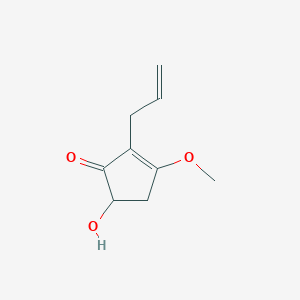
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
